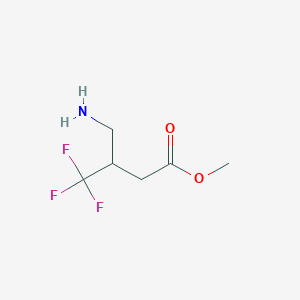

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate

Description

Properties

Molecular Formula |

C6H10F3NO2 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate |

InChI |

InChI=1S/C6H10F3NO2/c1-12-5(11)2-4(3-10)6(7,8)9/h4H,2-3,10H2,1H3 |

InChI Key |

JKGVZTYBOLYLMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the aminomethyl group provides a site for further functionalization.

Molecular Targets and Pathways:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-4,4,4-trifluorocrotonate

Structure: Ethyl ester with a trifluoromethyl group at C4 and an amino group at C3 (conjugated double bond at C2–C3). Molecular Formula: C₆H₈F₃NO₂. Applications: Widely used in synthesizing trifluoromethyl-substituted heterocycles for pesticides and pharmaceuticals . Key Differences:

- The crotonate backbone introduces conjugation, enhancing electrophilicity compared to the saturated butanoate structure of Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate.

- Ethyl ester vs. methyl ester: Longer alkyl chains may alter lipophilicity and metabolic stability. Synthesis: Achieved via pathways involving trifluoroacetyl acetate intermediates, contrasting with the aminomethyl addition required for the target compound .

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

Structure: Ethyl ester with a benzyl-protected amine at C3 and trifluoromethyl at C3. Molecular Formula: C₁₃H₁₆F₃NO₂ (MW 275.27 g/mol, CAS 1934805-27-2) . Applications: Benzyl groups are often used to protect amines during synthesis. Key Differences:

- Ethyl ester vs. methyl ester: Differences in hydrolysis rates and bioavailability.

Ethyl 3-amino-4,4-difluorobutanoate

Structure: Ethyl ester with two fluorine atoms at C4 and an amino group at C3. Molecular Formula: C₆H₁₁F₂NO₂ (CAS 1599057-72-3) . Key Differences:

- Reduced fluorine content (difluoro vs. trifluoro) decreases electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

- Applications in less fluorinated drug candidates where metabolic stability is prioritized over strong electronic modulation.

Methyl 4,4,4-trifluorobutanoate

Structure: Simple methyl ester lacking the aminomethyl group. Molecular Formula: C₅H₇F₃O₂ (CAS 2365-82-4) . Applications: Intermediate for non-aminated fluorinated compounds, such as surfactants or polymers. Key Differences:

- Absence of the aminomethyl group limits its utility in reactions requiring amine-directed functionalization.

- Simpler synthesis routes (e.g., direct esterification of trifluorobutyric acid with methanol) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | C₆H₁₀F₃NO₂ | 209.15 | Aminomethyl, Trifluoromethyl | 96–101 (HCl salt) | Pharmaceutical intermediates |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | C₆H₈F₃NO₂ | 195.13 | Amino, Trifluoromethyl, Conj. | N/A | Agrochemicals, heterocycles |

| Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate | C₁₃H₁₆F₃NO₂ | 275.27 | Benzylamino, Trifluoromethyl | N/A | Protected amine synthesis |

| Ethyl 3-amino-4,4-difluorobutanoate | C₆H₁₁F₂NO₂ | 175.16 | Amino, Difluoromethyl | N/A | Metabolic studies |

| Methyl 4,4,4-trifluorobutanoate | C₅H₇F₃O₂ | 156.10 | Trifluoromethyl | N/A | Polymers, surfactants |

Research Findings and Trends

- Synthetic Complexity: this compound requires multi-step synthesis (e.g., aminomethylation of trifluorobutanoate precursors), whereas simpler analogs like Methyl 4,4,4-trifluorobutanoate are more straightforward to produce .

- Fluorine Impact: The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates compared to difluoro or non-fluorinated analogs .

- Amino Group Reactivity: Unprotected amines (e.g., this compound) offer direct functionalization sites but may require stabilization as hydrochloride salts to mitigate degradation .

Biological Activity

Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 185.14 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for pharmaceutical applications. The amino group suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial and Antifungal Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antifungal properties. The trifluoromethyl group is known to enhance the bioactivity of compounds by improving their interaction with biological membranes.

Table 1: Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Antifungal | Demonstrates effectiveness against fungal pathogens |

| Enzyme Interaction | Potential to interact with specific enzymes due to amino group |

The mechanism of action for this compound is still under investigation. However, its structural features suggest that it may act by inhibiting enzyme activity or disrupting cellular processes in microbial organisms.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. These methods often involve biocatalysis or chemical synthesis techniques that utilize fluorinated precursors:

- Biocatalytic Methods : Enzymatic approaches have been explored to synthesize this compound efficiently, leveraging the specificity of enzymes for selective transformations .

- Chemical Synthesis : Traditional organic synthesis methods are also applicable, although they may require more steps compared to biocatalytic routes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested in vitro against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Application in Pharmaceutical Research

This compound is being investigated for its role in drug design. Its structural similarities to other bioactive compounds may allow it to serve as a lead compound in developing new pharmaceuticals targeting specific diseases .

Q & A

Q. What are the primary synthetic routes for Methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via:

- Route 1 : Protection of the amino group using tert-butyl carbamate (Boc) followed by esterification with trifluoromethyl precursors. Sodium hydride or potassium carbonate is typically used as a base to facilitate the reaction .

- Route 2 : Direct aminomethylation of methyl 4,4,4-trifluorobutanoate using benzylamine derivatives under catalytic hydrogenation, achieving yields >60% .

- Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) significantly impact reaction efficiency. For example, higher temperatures (>50°C) may lead to decomposition of the trifluoromethyl group .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H-NMR : The aminomethyl proton (-CH2NH2) resonates at δ 3.1–3.3 ppm (multiplet), while the trifluoromethyl (-CF3) group splits adjacent protons into doublets (J = 10–12 Hz) .

- ¹⁹F-NMR : A singlet at -65 to -70 ppm confirms the presence of the -CF3 group .

- IR : Stretching vibrations at 1730 cm⁻¹ (ester C=O) and 3460 cm⁻¹ (N-H) are diagnostic. Sample preparation in chlorofilm minimizes solvent interference .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs at >80°C, with gas chromatography (GC) showing a 15% loss after 24 hours at 60°C .

- pH Sensitivity : Hydrolysis of the ester group is rapid in alkaline conditions (pH >10), forming 3-(aminomethyl)-4,4,4-trifluorobutanoic acid. Stability is maximized at pH 4–6 in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer :

- Chiral Resolution : Use (R)-1-phenylethylammonium salts for diastereomeric crystallization, achieving >90% ee .

- Biocatalytic Deracemization : Lipase B from Candida antarctica in organic solvents (e.g., hexane) converts racemic mixtures to (S)-enantiomers with 84–96% ee .

- Quantification : Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (flow rate: 1 mL/min, hexane:isopropanol = 85:15) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electronic Effects : The -CF3 group reduces electrophilicity at the carbonyl carbon, slowing reactions with amines (e.g., k = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for non-fluorinated analogs).

- Steric Effects : Steric hindrance from the -CF3 group necessitates higher temperatures (50–70°C) for amidation .

Q. What computational methods predict the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with the AMBER force field. The trifluoromethyl group shows strong hydrophobic interactions with enzyme pockets (ΔG ≈ -8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the aminomethyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.